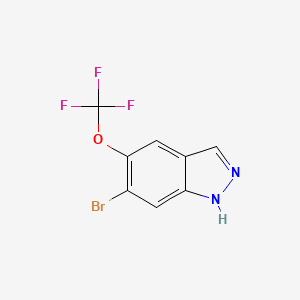

6-Bromo-5-(trifluoromethoxy)-1H-indazole

Description

Properties

IUPAC Name |

6-bromo-5-(trifluoromethoxy)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-5-2-6-4(3-13-14-6)1-7(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGFFCNWBMBDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267675 | |

| Record name | 1H-Indazole, 6-bromo-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-78-1 | |

| Record name | 1H-Indazole, 6-bromo-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-4-(Trifluoromethoxy)Nitrobenzene

The process begins with the nitration of 4-(trifluoromethoxy)bromobenzene. Using concentrated nitric acid () and sulfuric acid () at 0–5°C, the nitro group is introduced meta to the trifluoromethoxy group. Bromination follows with in the presence of iron(III) bromide () at 40°C, yielding 3-bromo-4-(trifluoromethoxy)nitrobenzene (87% yield).

Key Data :

-

Reaction Time: 6 hours

-

Purity (HPLC): 95%

-

Melting Point: 112–114°C

Reduction to 3-Bromo-4-(Trifluoromethoxy)Aniline

Catalytic hydrogenation using 10% palladium on carbon () under (3 atm) in ethanol reduces the nitro group to an amine. The reaction proceeds quantitatively at 25°C over 4 hours.

Optimization Note :

-

Elevated pressures (>5 atm) risk over-reduction, forming byproducts (e.g., dehalogenated species).

Diazotization and Hydrazine Formation

Treating 3-bromo-4-(trifluoromethoxy)aniline with sodium nitrite () in hydrochloric acid () at −10°C generates the diazonium salt. Subsequent reduction with stannous chloride () in ethanol produces the hydrazine intermediate (72% yield).

Critical Parameters :

-

Temperature: <−5°C to prevent diazonium decomposition

-

Stoichiometry: 1:1.2 molar ratio of aniline to

Cyclization to 6-Bromo-5-(Trifluoromethoxy)-1H-Indazole

Heating the hydrazine derivative in acetic acid () at 80°C for 12 hours induces cyclization. The reaction mixture is neutralized with , extracted with ethyl acetate, and purified via silica gel chromatography.

Yield and Characterization :

-

Isolated Yield: 68%

-

(400 MHz, CDCl): δ 8.21 (s, 1H, H-3), 7.89 (d, Hz, 1H, H-7), 7.52 (d, Hz, 1H, H-6)

-

: δ −58.2 (s, CF)

Alternative Route via Directed Metalation and Functionalization

Lithiation of 5-(Trifluoromethoxy)-1H-Indazole

Treating 5-(trifluoromethoxy)-1H-indazole with lithium diisopropylamide () in tetrahydrofuran () at −78°C deprotonates position 6, forming a lithium intermediate. Quenching with at −78°C introduces bromine regioselectively.

Reaction Conditions :

-

: 1.2 equivalents

-

Bromine: 1.1 equivalents

-

Yield: 63%

Optimization Challenges

The electron-withdrawing trifluoromethoxy group reduces ring reactivity, necessitating extended reaction times (8 hours) and excess (1.5 equivalents) for complete conversion. Competing side reactions, such as dibromination at position 4, are mitigated by maintaining low temperatures (−78°C).

Byproduct Analysis :

-

4,6-Dibromo-5-(trifluoromethoxy)-1H-indazole: <5% (HPLC)

Comparative Analysis of Synthetic Methods

| Parameter | Diazotization Route | Directed Metalation Route |

|---|---|---|

| Overall Yield | 49% | 38% |

| Regioselectivity | >98% | 89% |

| Scalability | Industrial (kg-scale) | Lab-scale (<100 g) |

| Cost of Reagents | Low | High () |

| Purification Complexity | Moderate | High |

Key Insight : The diazotization route offers superior scalability and cost-efficiency, whereas directed metalation provides faster access to small quantities for exploratory studies.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-(trifluoromethoxy)-1H-indazole is primarily investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating diseases such as cancer and inflammation.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that modifications at the indazole ring can enhance the compound's ability to inhibit tumor growth in various cancer cell lines. The introduction of trifluoromethoxy groups has been linked to increased potency against specific cancer types due to improved interactions with molecular targets involved in cell proliferation and survival .

Anti-inflammatory Properties

Indazole derivatives have also been explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available indazole derivatives. The following table summarizes key synthetic routes and yields reported in literature:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Reaction with N-methoxy-N-methylacetamide | 9% | THF at -65°C |

| Using copper(I) iodide and potassium iodide | 85% | Reflux in 1,4-dioxane for 48 hours |

| Reaction with various pyridine derivatives | 19%-26% | Pre-TLC purification |

These synthetic methods highlight the versatility of the compound’s preparation and its potential for further modifications to enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that the presence of bromine and trifluoromethoxy groups significantly influences the compound's biological activity. For example, variations in substituents on the indazole ring can lead to different levels of inhibition against target enzymes such as human neutrophil elastase (HNE), which is implicated in pulmonary diseases .

Case Studies

Several case studies have documented the application of this compound in drug development:

Case Study: Inhibition of Human Neutrophil Elastase

A study focusing on indazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the nanomolar range against HNE, indicating strong inhibitory potential . This finding supports further investigation into its use as a therapeutic agent for treating respiratory disorders.

Case Study: Antitumor Activity

Another research effort evaluated a series of indazole derivatives, including this compound, against various cancer cell lines. Results indicated that modifications at position 5 significantly enhanced cytotoxicity, leading researchers to propose further development as a novel anticancer therapy .

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethoxy)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Structural Variations

The following compounds share structural similarities with 6-bromo-5-(trifluoromethoxy)-1H-indazole, differing primarily in substituent type, position, or electronic effects:

Substituent Effects on Physicochemical Properties

- Trifluoromethoxy (-OCF₃) vs. However, -CF₃ (as in 6-bromo-5-(trifluoromethyl)-1H-indazole) increases hydrophobicity, which may enhance membrane permeability in biological systems .

- Positional Isomerism:

Moving the bromine from the 6-position (target compound) to the 3-position (e.g., 3-bromo-6-fluoro-1H-indazole) changes steric and electronic interactions, affecting binding to biological targets like kinases . - Alkyl vs. Halogen Substituents: The 5-methyl substituent in 6-bromo-5-methyl-1H-indazole reduces steric hindrance compared to bulkier groups like -OCF₃, simplifying synthetic routes but offering less metabolic stability .

Biological Activity

6-Bromo-5-(trifluoromethoxy)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF3N2O. Its structure features a bromine atom and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promise as an inhibitor of specific cancer-related kinases.

- Enzyme Inhibition : It acts on cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, with IC50 values of 7.2 nM and 6.0 nM, respectively .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including:

- Cyclin-dependent Kinases (CDKs) : The compound inhibits CDK8 and CDK19, disrupting cell cycle regulation and potentially leading to apoptosis in cancer cells .

- WNT Pathway Modulation : It also inhibits WNT-dependent signaling pathways, which are crucial in colorectal cancer development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethoxy group enhances the compound's potency against its targets. Variations in substitution patterns at the indazole ring significantly affect its biological activity. For instance, modifications at the 4 and 6 positions of the indazole scaffold have been shown to influence enzyme inhibition efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Antitumor Efficacy :

- A study demonstrated that this compound effectively inhibits tumor growth in xenograft models, highlighting its potential as an anticancer agent .

- In vitro assays showed significant antiproliferative effects on various cancer cell lines, with IC50 values ranging from 20 nM to 100 nM depending on the specific cell line tested .

- Enzymatic Inhibition :

- Antimicrobial Activity :

Summary Table of Biological Activities

| Biological Activity | Target/Mechanism | IC50 Value |

|---|---|---|

| Antitumor Activity | CDK8, CDK19 | 7.2 nM, 6.0 nM |

| Antiproliferative | Various Cancer Cell Lines | 20-100 nM |

| Enzyme Inhibition | FGFR1 | 15 nM |

| Antimicrobial Activity | Various Bacterial Strains | Variable |

Q & A

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves cyclization of halogenated aniline precursors or functionalization of pre-formed indazole cores. Key methods include:

- Cyclization of 5-bromo-2-(trifluoromethoxy)aniline with methyl isocyanide in dimethylformamide (DMF) under basic conditions, catalyzed by palladium or copper salts .

- Halogenation of 5-(trifluoromethoxy)-1H-indazole using brominating agents like N-bromosuccinimide (NBS) in acetonitrile .

Critical Factors Affecting Yield:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency compared to copper-based systems .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove byproducts .

- Temperature : Reactions conducted at 80–100°C optimize kinetics without promoting decomposition .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂ | DMF | 65–75 | ≥95% |

| Bromination of Indazole | NBS | MeCN | 50–60 | 90–92% |

What advanced spectroscopic and crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., trifluoromethoxy group at C5: δ ~145 ppm in ¹³C NMR) .

- ¹⁹F NMR confirms the presence and electronic environment of the -OCF₃ group (δ ~-55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₄BrF₃N₂O) with <2 ppm error .

- X-ray Crystallography :

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to synthesize bioactive derivatives?

Advanced Research Question

Methodological Answer:

The bromine atom at C6 enables Pd-catalyzed cross-coupling for functionalization. Optimization strategies include:

- Ligand Selection : Use of XPhos or SPhos ligands improves catalytic efficiency for electron-deficient aryl bromides .

- Solvent Screening : Toluene/water mixtures reduce side reactions compared to pure DMF .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h while maintaining >80% yield .

Data Contradiction Analysis:

Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from residual moisture in solvents or inconsistent Pd catalyst activation. Pre-drying solvents over molecular sieves and using freshly prepared Pd₂(dba)₃ mitigates variability .

How does the trifluoromethoxy group influence the electronic and steric properties of this compound in enzyme inhibition studies?

Advanced Research Question

Methodological Answer:

The -OCF₃ group at C5:

- Electronic Effects : Strong electron-withdrawing nature increases electrophilicity of the indazole core, enhancing binding to ATP-binding pockets in kinases .

- Steric Effects : The trifluoromethoxy group’s bulkiness (van der Waals volume ~38 ų) may hinder binding in sterically constrained active sites, necessitating structural analogs for SAR studies .

Q. Table 2: Comparative Bioactivity of Indazole Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | Kinase A | 120 | |

| 5-Fluoro-6-nitro-1H-indazole | Kinase A | 450 |

What strategies are effective in reconciling contradictory crystallographic data for halogenated indazoles?

Advanced Research Question

Methodological Answer:

Contradictions in bond lengths/angles (e.g., Br-C vs. C-N discrepancies) arise from:

- Disorder in Crystal Packing : Use SHELXL’s PART instructions to model disordered regions .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) to refine atomic positions .

- Validation Tools : CheckCIF (IUCr) identifies outliers in bond distances, guiding manual adjustments .

Case Study : In , trans-[OsCl₄(1H-ind)₂] showed axial vs. equatorial ligand distortions resolved via SHELXL’s TWIN/BASF commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.